
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both naphthalene and pyrazole moieties in the structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Naphthalene Derivative: Starting with a naphthalene precursor, such as 6-methoxynaphthalene, undergoes functionalization to introduce the desired substituents.
Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyrazole moiety under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential use as a drug candidate due to its structural features.
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for anti-inflammatory, anti-cancer, or antimicrobial properties.
Diagnostics: Utilized in imaging studies due to its fluorescent properties.
Industry
Materials Science: Incorporated into polymers or materials with specific electronic properties.
Agriculture: Used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The naphthalene and pyrazole moieties could facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)ethan-1-one: Similar structure but with a shorter carbon chain.
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-imidazol-1-yl)propan-1-one: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Structural Features: The combination of naphthalene and pyrazole rings in (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one provides unique electronic and steric properties.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
Properties
CAS No. |
917761-70-7 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C17H16N2O2/c1-12(17(20)19-9-3-8-18-19)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h3-12H,1-2H3/t12-/m0/s1 |
InChI Key |
VNBABSUYAAINGP-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3 |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


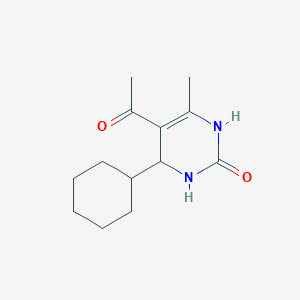
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
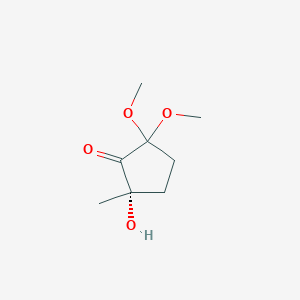
methanide](/img/structure/B14208663.png)
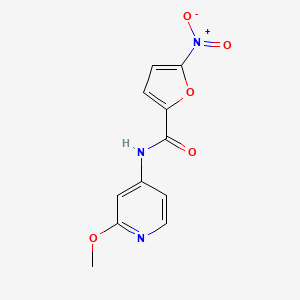
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
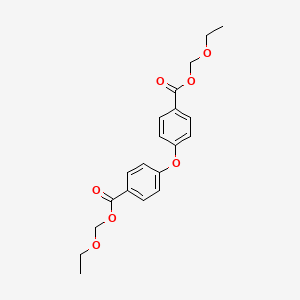
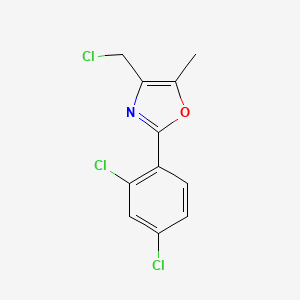
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
